1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 268738-23-4
VCID: VC4369068
InChI: InChI=1S/C11H12N2O2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-4H,5-6,12H2,1H3
SMILES: CC1=C(C=CC=C1N2C(=O)CCC2=O)N
Molecular Formula: C11H12N2O2
Molecular Weight: 204.229

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione

CAS No.: 268738-23-4

Cat. No.: VC4369068

Molecular Formula: C11H12N2O2

Molecular Weight: 204.229

* For research use only. Not for human or veterinary use.

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione - 268738-23-4

Specification

CAS No. 268738-23-4
Molecular Formula C11H12N2O2
Molecular Weight 204.229
IUPAC Name 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C11H12N2O2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-4H,5-6,12H2,1H3
Standard InChI Key MGMSIBDRNWFJNA-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1N2C(=O)CCC2=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione is characterized by a pyrrolidine ring substituted at the 1-position with a 3-amino-2-methylphenyl group. The compound’s IUPAC name, 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione, reflects this substitution pattern. Key molecular descriptors include:

PropertyValueSource
CAS Number268738-23-4
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.23 g/mol
PubChem CID17607930
SMILESCC1=C(C=CC(=C1)N)N2C(=O)CCC2=O

The presence of both amino and methyl groups on the phenyl ring introduces steric and electronic effects that influence reactivity. The diketone moiety in the pyrrolidine ring provides sites for hydrogen bonding and coordination, which may contribute to biological activity in related compounds .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione typically involves cyclization reactions. One plausible route includes:

  • Condensation: Reacting 3-amino-2-methylaniline with maleic anhydride in a polar aprotic solvent (e.g., DMF) at 80–100°C.

  • Cyclization: Intramolecular cyclization under acidic or basic conditions to form the pyrrolidine-2,5-dione core.

This method parallels the synthesis of 1-(3-amino-4-methylphenyl)pyrrolidine-2,5-dione, where cyclization yields exceed 70% under optimized conditions .

Industrial Manufacturing

Industrial production, as practiced by manufacturers like MolCore BioPharmatech, emphasizes high purity (≥97%) and scalability . Key process parameters include:

ParameterCondition
Reactor TypeContinuous flow systems
CatalystHeterogeneous acid catalysts
PurificationRecrystallization from ethanol

These methods ensure batch-to-batch consistency, critical for pharmaceutical intermediates .

Analog StructureActivityMechanismSource
1-(2-Aminophenyl) derivativeAnticancer (A549 cells)Kinase inhibition
3-(4-Methylphenyl) variantAnti-inflammatoryCytokine suppression

The amino and methyl groups in the 1-(3-amino-2-methylphenyl) variant may enhance target binding affinity compared to unsubstituted analogs .

Hypothesized Applications

  • Antimicrobial Agents: The amino group’s ability to disrupt bacterial cell membranes is observed in similar compounds .

  • Kinase Inhibitors: Diketone moieties in pyrrolidine-2,5-diones chelate ATP-binding sites in kinases, suggesting potential in oncology .

Industrial and Research Applications

Pharmaceutical Intermediates

As a high-purity intermediate (≥97%), this compound is utilized in synthesizing:

  • Small-molecule inhibitors: Targeting enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterases.

  • Prodrugs: Functionalization of the amino group enables conjugation with bioactive molecules .

Materials Science

The compound’s rigid aromatic system and hydrogen-bonding capacity make it a candidate for:

  • Coordination polymers: Metal-organic frameworks (MOFs) with applications in gas storage.

  • Photoresists: Derivatives with photoactive diketone groups are used in semiconductor lithography .

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